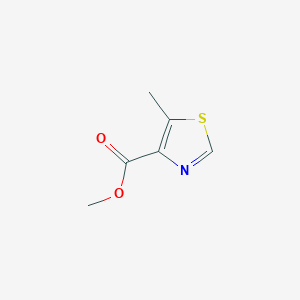

Methyl 5-methylthiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDBALRFBPEJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653308 | |

| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68751-05-3 | |

| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylthiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl 5-methylthiazole-4-carboxylate

Executive Summary: Methyl 5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a substituted thiazole core, a scaffold of significant interest in medicinal and materials chemistry. The strategic placement of methyl and methyl carboxylate groups on the thiazole ring offers a versatile platform for synthetic derivatization, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic characteristics, primary synthesis routes, key reactive pathways, and its role in the development of biologically active agents. The content herein is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The Thiazole Moiety in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and Vitamin B1 (Thiamine). Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Their prevalence stems from the ring's relative stability and its capacity to engage in hydrogen bonding and other molecular interactions, making it a privileged scaffold in drug design.

Profile of this compound

This compound (CAS 68751-05-3) is a specific isomer within the thiazole family that serves as a key synthetic intermediate. Its structure combines the reactive potential of the thiazole ring with the functional handles of an ester and a methyl group. These features allow for targeted modifications, enabling its use in the synthesis of diverse compound libraries for screening and development. For instance, the isomeric scaffold, 4-methylthiazole-5-carboxylate, is a precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. This highlights the industrial and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Profile

Core Chemical Identity

A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| CAS Number | 68751-05-3 | |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Canonical SMILES | COC(=O)c1ncsc1C | |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N |

Physical Properties

The macroscopic properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like methanol, chloroform, and DMSO. | [3] |

Note: Detailed quantitative data on melting point and solubility for this specific isomer are not widely published. Data is inferred from closely related structures and supplier information.

Spectroscopic Characterization

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, H2 proton); δ ~3.8-4.0 ppm (s, 3H, -OCH₃); δ ~2.7-2.9 ppm (s, 3H, C5-CH₃). | The H2 proton is deshielded by the adjacent electronegative nitrogen and sulfur atoms. The two methyl groups are in different chemical environments and appear as sharp singlets.[4][5] |

| ¹³C NMR | δ ~162-165 ppm (C=O); δ ~158-162 ppm (C2); δ ~145-155 ppm (C4); δ ~125-135 ppm (C5); δ ~52-54 ppm (-OCH₃); δ ~15-18 ppm (C5-CH₃). | The chemical shifts are characteristic for a substituted thiazole ring and a methyl ester. The C2 carbon is typically the most downfield ring carbon.[4][6] |

| Infrared (IR) | ~1710-1730 cm⁻¹ (strong, C=O stretch); ~1500-1600 cm⁻¹ (C=N and C=C ring stretching); ~2900-3000 cm⁻¹ (C-H stretching). | The most prominent peak will be the ester carbonyl stretch. The fingerprint region will contain characteristic vibrations of the thiazole ring. |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 157. Key fragments may include loss of methoxy radical (-•OCH₃, m/z=126) or methyl formate (-HCOOCH₃, m/z=97). | Fragmentation patterns will be dictated by the stability of the thiazole ring and the lability of the ester group. |

Synthesis and Manufacturing

The construction of the 5-methylthiazole-4-carboxylate core is most efficiently achieved through variations of the classic Hantzsch thiazole synthesis, a robust method involving the condensation of an α-halocarbonyl compound with a thioamide.[7]

Retrosynthetic Analysis

A logical disconnection approach reveals the key starting materials required for the synthesis of this compound.

Key Synthetic Pathway: Modified Hantzsch Synthesis

The industrial synthesis often involves a multi-step, one-pot process that begins with the generation of thioformamide in situ, followed by cyclization and hydrolysis, and concluding with esterification.[8] This approach is favored for its operational simplicity and high overall yield.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of the parent carboxylic acid, which is then esterified.

Part A: Synthesis of 4-Methylthiazole-5-carboxylic Acid [8]

-

Thioformamide Preparation: In a reactor under an inert atmosphere (N₂), phosphorus pentasulfide is suspended in a suitable solvent (e.g., dioxane). Formamide is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 2-3 hours. Causality: This step generates the required thioamide nucleophile in situ, avoiding the handling of unstable thioformamide.

-

Cyclization: The reaction mixture is cooled, and methyl 2-chloroacetoacetate is added dropwise. The reaction is allowed to proceed at room temperature for 6-8 hours. Causality: This is the core Hantzsch condensation, where the sulfur of the thioformamide attacks the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Hydrolysis & Isolation: The resulting organic phase is separated and added to an aqueous solution of sodium hydroxide. The mixture is heated to induce hydrolysis of the ester. After cooling, the solution is acidified (e.g., with HCl) to a pH of ~3-4, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed, and dried.

Part B: Esterification to this compound

-

Reaction Setup: The dried 4-methylthiazole-5-carboxylic acid is suspended in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction: The mixture is heated to reflux for 4-6 hours, monitored by TLC until the starting material is consumed.

-

Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key structural components: the ester group, the aromatic thiazole ring, and the C5-methyl group.

Reactions at the Ester Functional Group

The methyl ester at the C4 position is the most accessible site for nucleophilic acyl substitution.

-

Saponification (Hydrolysis): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily cleaves the ester to yield 5-methylthiazole-4-carboxylic acid.[9] This carboxylic acid is a versatile intermediate for further modifications, such as the synthesis of amides and other esters.[10]

-

Amidation: The ester can be converted directly to amides by heating with primary or secondary amines, often under pressure or with catalysis. A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine.[10]

Reactions Involving the Thiazole Ring

The aromatic thiazole ring exhibits distinct reactivity patterns.

-

N-Alkylation: The lone pair of electrons on the ring's nitrogen atom makes it nucleophilic. It can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary N-alkyl thiazolium salts. These salts are important as catalysts and ionic liquids.

-

C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring due to the inductive effect of the adjacent sulfur and nitrogen atoms. Strong bases like organolithium reagents can deprotonate this position, creating a nucleophilic center that can react with various electrophiles.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-withdrawing carboxylate group at C4 further deactivates the ring. Substitution, if forced, would likely occur at the C2 position.

Applications in Research and Drug Development

The 5-methylthiazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry programs.

-

Synthetic Building Block: Its functional handles allow for its incorporation into larger, more complex molecules. The carboxylic acid derivative is particularly useful for coupling with amines in peptide synthesis or for forming bioisosteric replacements for other acid groups.

-

Scaffold for Biologically Active Molecules: Thiazole-4-carboxylate and thiazole-5-carboxylate derivatives have been investigated as selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in cancer therapy.[11] Furthermore, various substituted thiazole derivatives have shown promise as antimicrobial agents and inhibitors of metallo-β-lactamases.[1][6][12] The core structure serves as a rigid template to orient substituents in a defined three-dimensional space for optimal interaction with biological targets.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

| Hazard Category | Classification & Precautionary Statements |

| GHS Classification | GHS07: Warning |

| Hazard Statements | H317: May cause an allergic skin reaction. |

| Precautionary Codes | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13]

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. Its properties are defined by the interplay between the aromatic thiazole ring and its ester and methyl substituents. A thorough understanding of its synthesis, reactivity, and spectroscopic profile empowers researchers to effectively utilize this compound as a strategic building block in the design and discovery of novel therapeutics and advanced materials. Its continued application in synthetic programs underscores the enduring importance of the thiazole scaffold in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 9. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-methylthiazole-4-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their synthetic and drug development endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[2] this compound (CAS: 68751-05-3) emerges as a particularly valuable derivative, offering multiple points for synthetic diversification and serving as a key intermediate in the construction of more complex, biologically active molecules. This guide will delve into the chemical properties, synthesis, spectroscopic characterization, and potential applications of this important compound.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68751-05-3 | |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Appearance | Solid | |

| SMILES | COC(=O)c1ncsc1C | |

| InChI | 1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N |

Predicted Spectroscopic Data

-

¹H NMR (Predicted):

-

δ ~2.6 ppm (s, 3H, -CH₃ at C5)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~8.2 ppm (s, 1H, thiazole proton at C2)

-

-

¹³C NMR (Predicted):

-

δ ~15 ppm (-CH₃ at C5)

-

δ ~52 ppm (-OCH₃)

-

δ ~125 ppm (Thiazole C4)

-

δ ~145 ppm (Thiazole C5)

-

δ ~160 ppm (Thiazole C2)

-

δ ~165 ppm (C=O)

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~2950-3000 cm⁻¹ (C-H stretch)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1550 cm⁻¹ (C=N stretch, thiazole ring)

-

~1250 cm⁻¹ (C-O stretch, ester)

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): m/z 157

-

Key Fragmentation Peaks: Loss of -OCH₃ (m/z 126), loss of -COOCH₃ (m/z 98)

-

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. In the context of our target molecule, a variation of this reaction using an α-haloacetoacetate and a source of the thioformamide synthon is a logical and efficient approach.

Caption: Hantzsch Thiazole Synthesis Workflow

The causality behind this synthetic choice lies in the ready availability of the starting materials and the generally high yields and regioselectivity of the Hantzsch reaction for this substitution pattern. The electron-withdrawing ester group activates the adjacent methylene for subsequent reactions, while the thioamide provides the necessary nitrogen and sulfur atoms for the heterocyclic core.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of related thiazole-4-carboxylates.[4]

-

Thioformamide Generation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine formamide and phosphorus pentasulfide in a suitable solvent such as anhydrous dioxane or THF. The reaction is typically stirred at room temperature or with gentle heating to generate thioformamide in situ. The use of in situ generation is a self-validating system as it avoids the isolation of the relatively unstable thioformamide.

-

Cyclization: To the freshly prepared thioformamide solution, add methyl 2-chloroacetoacetate dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

-

Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts.

-

Extraction and Purification: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Development

The thiazole-4-carboxylate scaffold is a recurring motif in a variety of biologically active compounds, suggesting significant potential for this compound as a key building block in drug discovery programs.

Anticancer Potential

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[5][6] Studies have shown that modifications at the carboxylate and other positions on the thiazole ring can lead to compounds with significant in vitro activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as monoacylglycerol lipase (MAGL).[7]

Caption: Potential Anticancer Mechanism

Anti-inflammatory and Other Biological Activities

The thiazole nucleus is also a common feature in molecules with anti-inflammatory properties.[8] Derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural versatility of this compound allows for the synthesis of a library of compounds that can be screened for activity against these and other biological targets. Furthermore, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the proven biological relevance of the thiazole-4-carboxylate scaffold, makes it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the continued exploration of its synthetic utility to create diverse libraries of compounds for high-throughput screening against a wide array of biological targets. The insights provided in this guide are intended to facilitate and inspire such endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines.

References

- 1. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research, drug discovery, and medicinal chemistry. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and distinguishes it from its common isomer, Methyl 4-methylthiazole-5-carboxylate. Furthermore, this guide offers detailed synthetic protocols, discusses its chemical reactivity, and explores its applications in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring scientific integrity and practical utility.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically significant drugs. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][2]

Within this important class of compounds, this compound (CAS No. 68751-05-3) serves as a critical and versatile intermediate. Its specific substitution pattern—a methyl ester at the 4-position and a methyl group at the 5-position—offers distinct steric and electronic features for further chemical modification.

It is crucial for researchers to distinguish this compound from its closely related isomer, Methyl 4-methylthiazole-5-carboxylate (CAS No. 81569-44-0). While both share the same molecular formula and molecular weight, the differential positioning of the carboxylate group profoundly impacts their chemical reactivity and subsequent biological activity in derivative molecules. This guide will focus specifically on the 5-methyl-4-carboxylate isomer while acknowledging its counterpart to ensure clarity in synthesis and application.

Core Physicochemical & Spectroscopic Data

Precise characterization of a chemical entity is fundamental to its application in research. The identity, purity, and structural integrity of this compound are established through its physicochemical properties and spectroscopic data.

Quantitative Data Summary

The key quantitative descriptors for this compound are summarized below. The molecular weight is a pivotal parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| IUPAC Name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 68751-05-3 | [3][4] |

| Molecular Formula | C₆H₇NO₂S | [3] |

| Molecular Weight | 157.19 g/mol | [3][5] |

| Monoisotopic Mass | 157.01974964 Da | [6] |

| Appearance | Solid | [4] |

| Boiling Point | 221.3°C at 760 mmHg | [4] |

| Flash Point | 87.7°C | [4] |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(C)SC=N1 | N/A |

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct singlets for the three methyl groups: the C5-methyl protons (approx. 2.5-2.7 ppm), the ester methyl protons (approx. 3.8-3.9 ppm), and a singlet for the C2-proton on the thiazole ring (approx. 8.5-8.8 ppm). The precise chemical shifts are influenced by the solvent used.

-

¹³C NMR will reveal six distinct carbon signals, including those for the methyl groups, the thiazole ring carbons, and the carbonyl carbon of the ester (typically >160 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 158.0270, which is a key value for verification.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the conjugated ester group, typically found in the range of 1700-1725 cm⁻¹.

Synthesis and Chemical Reactivity

The synthesis of the thiazole core is a well-established process in organic chemistry, most famously achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester derivative.

General Synthetic Workflow

A common and efficient pathway to synthesize this compound involves the reaction of a thioamide (like thioformamide) with a suitably functionalized four-carbon building block, such as methyl 2-chloroacetoacetate. The reaction proceeds via a cyclocondensation mechanism.

Caption: Generalized Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hantzsch Condensation

This protocol is a representative method adapted from established procedures for thiazole synthesis.[8] It is designed to be self-validating through in-process monitoring and final product characterization.

Objective: To synthesize this compound.

Materials:

-

Thioformamide

-

Methyl 2-chloroacetoacetate

-

Ethanol, anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioformamide (1.0 eq) and anhydrous ethanol (100 mL). Stir until the thioformamide is fully dissolved.

-

Addition of Reactant: Add methyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature over 15 minutes.

-

Causality Insight: The slight excess of the chloroester ensures the complete consumption of the thioformamide. The dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

-

Self-Validation: The disappearance of the starting materials on the TLC plate indicates reaction completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the resulting acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.2.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for constructing more complex molecules. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[9]

Role as a Precursor in Anticancer Research

Derivatives of the related 4-methylthiazole-5-carboxylic acid have been investigated as potent anticancer agents.[10][11] These compounds have been designed as inhibitors of mucin oncoproteins (MUC1), which are overexpressed in various adenocarcinomas, including breast cancer. The thiazole core acts as a rigid scaffold to correctly orient pharmacophoric features for binding to the target protein.

Application in Anti-Inflammatory Drug Design

The thiazole nucleus is a key component of compounds designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] By serving as a precursor, this compound allows for the systematic modification and optimization of substituents to achieve selective inhibition of COX-1 or COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.

Caption: Role of thiazole derivatives as inhibitors in the COX inflammatory pathway.

Conclusion

This compound is a foundational chemical entity whose significance is defined by its molecular structure and versatility as a synthetic intermediate. With a precise molecular weight of 157.19 g/mol , it provides a reliable starting point for complex molecular design. Its utility in constructing novel anticancer and anti-inflammatory agents underscores the enduring importance of the thiazole scaffold in medicinal chemistry. The synthetic protocols and analytical data provided in this guide offer researchers the necessary tools to confidently incorporate this valuable building block into their drug discovery programs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structure Elucidation of Methyl 5-methylthiazole-4-carboxylate: A Multi-faceted Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where precise molecular architecture dictates biological activity. Methyl 5-methylthiazole-4-carboxylate is a key heterocyclic building block, and its correct identification is paramount. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating analytical workflow.

Introduction: The Significance of Thiazoles

Heterocyclic compounds, molecules containing cyclic structures with at least one non-carbon atom, are fundamental to life and medicine.[1][2] The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a prominent scaffold found in numerous pharmaceuticals and natural products.[2][3] this compound (CAS 68751-05-3) serves as a valuable intermediate in the synthesis of more complex molecules, making its definitive structural confirmation a critical first step in any synthetic campaign.[4][5] This guide details the integrated analytical approach required to confirm its identity, focusing on the primary spectroscopic techniques that, when used in concert, provide an irrefutable structural assignment.

Contextual Framework: Synthesis via Hantzsch Thiazole Synthesis

Understanding the synthetic origin of a compound is crucial for its analysis, as it informs predictions about the target structure and potential impurities. A common and efficient method for creating the thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][6][7]

In a plausible synthesis for a related structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, ethyl acetoacetate is first brominated and then cyclized with thiourea.[4] A similar logic can be applied to the synthesis of the target molecule. The Hantzsch mechanism provides a logical pathway to the expected regioisomer, but analytical confirmation is essential to rule out other possibilities.

References

- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

A Comprehensive Spectroscopic Guide to Methyl 5-methylthiazole-4-carboxylate: From Data Acquisition to Structural Elucidation

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 5-methylthiazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides a framework for the self-validating interpretation of spectroscopic results, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The thiazole ring is a fundamental scaffold in medicinal chemistry, and understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure.[2][3] This guide will equip you with the foundational knowledge and practical insights required to confidently analyze this compound and related derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is relatively simple, yet highly informative.

Experimental Protocol

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

-

Shim the magnetic field to achieve high homogeneity.

-

Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the resulting peaks to determine the relative number of protons.

-

Data Summary

The expected ¹H NMR spectral data for this compound is summarized in the table below. These values are based on the analysis of structurally similar thiazole derivatives and established chemical shift principles.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet | 1H | H2 (thiazole ring proton) |

| ~3.9 - 4.1 | Singlet | 3H | H10 (ester methyl protons) |

| ~2.7 - 2.9 | Singlet | 3H | H6 (ring methyl protons) |

Interpretation and Rationale

-

H2 Proton (δ ~8.8 - 9.2): The proton at the C2 position of the thiazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, as well as the aromatic nature of the thiazole ring. This signal typically appears as a sharp singlet.

-

Ester Methyl Protons (H10, δ ~3.9 - 4.1): The three protons of the methyl ester group are in a chemical environment influenced by the adjacent oxygen atom of the carbonyl group. This results in a characteristic chemical shift in the range of 3.9 to 4.1 ppm. The signal will be a singlet as there are no adjacent protons to cause splitting.

-

Ring Methyl Protons (H6, δ ~2.7 - 2.9): The methyl group attached to the C5 position of the thiazole ring is also a singlet. Its chemical shift is further downfield than a typical alkyl methyl group due to the influence of the aromatic ring current.

References

- 1. 68751-05-3 | MFCD11109386 | this compound [aaronchem.com]

- 2. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Sigma-aldrich 5-methyl-thiazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methylthiazole-4-carboxylate. This document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying principles governing the chemical shifts and coupling constants observed for this heterocyclic compound. By delving into the electronic environment of the thiazole ring and the influence of its substituents, this guide equips researchers with the expertise to not only identify this molecule but also to understand the nuances of its spectral features. This knowledge is crucial for professionals in drug development and organic synthesis, where precise structural elucidation is paramount for predicting molecular behavior and reactivity.

Introduction: The Significance of Thiazoles and the Need for Precise Spectral Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. This compound, as a substituted thiazole, represents a key building block in the synthesis of more complex molecules. A thorough understanding of its ¹H NMR spectrum is therefore not merely an academic exercise but a practical necessity for ensuring the structural integrity of synthetic intermediates and final products.

This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts, multiplicities, and integration values. We will explore the influence of the aromatic thiazole ring, the electron-withdrawing methoxycarbonyl group, and the electron-donating methyl group on the chemical environment of each proton.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule.

Caption: Molecular structure of this compound highlighting the three distinct proton environments.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-methylthiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for the structural elucidation of substituted thiazoles.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

The thiazole ring is a fundamental scaffold in a multitude of pharmacologically active compounds and functional materials. Its unique electronic properties, arising from the presence of two different heteroatoms (nitrogen and sulfur), make it a versatile building block. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring quality control in synthesis.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, proton-decoupled ¹³C NMR spectra offer a simplified view, where each magnetically non-equivalent carbon atom typically produces a single, sharp peak.[2] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, revealing information about hybridization, substituent effects, and aromaticity.[3][4]

This guide focuses specifically on this compound, detailing the process of acquiring and interpreting its ¹³C NMR spectrum to achieve unambiguous structural verification.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, it is essential first to identify all unique carbon atoms within the molecule. This compound (C₆H₇NO₂S) contains six distinct carbon environments, as illustrated below. The numbering convention used throughout this guide is specified in the diagram.

References

A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 5-methylthiazole-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles that dictate ion formation and fragmentation, providing predictive insights for structural confirmation and impurity profiling. This guide combines theoretical mechanisms with practical, step-by-step experimental protocols to create a self-validating framework for the analysis of this and structurally related molecules.

Introduction and Physicochemical Properties

This compound is a substituted thiazole, a class of heterocyclic compounds integral to numerous biologically active molecules and pharmaceutical agents.[1] Accurate structural characterization is paramount in the synthesis and quality control of such compounds, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Its ability to provide precise molecular weight and detailed structural information through controlled fragmentation is unparalleled. This guide will dissect the mass spectrometric profile of this specific molecule, offering a blueprint for its identification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₆H₇NO₂S | PubChem[2] |

| Monoisotopic Mass | 157.02 g/mol | PubChem[2] |

| IUPAC Name | methyl 5-methyl-1,3-thiazole-4-carboxylate | PubChem[2] |

| CAS Number | 55827-52-6 | PubChem[2] |

The Molecular Ion and Isotopic Pattern

In any mass spectrum, the molecular ion (M⁺˙ in EI-MS) or the pseudomolecular ion ([M+H]⁺ in ESI-MS) is the cornerstone of analysis. For this compound, the monoisotopic mass is 157.02 Da.

A key diagnostic feature arises from the natural abundance of isotopes. The presence of a sulfur atom is particularly informative. The natural abundance of the ³⁴S isotope is approximately 4.21%, meaning the mass spectrum will exhibit a characteristic A+2 peak (an isotopic peak at two mass units higher than the monoisotopic peak) with an intensity of about 4.4% relative to the monoisotopic M peak. This signature is a strong indicator of the presence of a single sulfur atom in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[3] The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is governed by the relative strengths of its bonds and the stability of the resulting fragments. The ester functional group and the substituted thiazole ring are the primary sites of fragmentation.

-

Pathway A: Ester Cleavage (α-Cleavage)

-

Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the cleavage of the C-O single bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This generates a highly stable acylium ion (m/z 126 ), which is often a prominent peak in the spectrum.

-

Decarbonylation: The acylium ion (m/z 126) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a 5-methylthiazole cation (m/z 98 ).

-

-

Pathway B: "Ortho Effect" Rearrangement The adjacency of the methyl and ester substituents on the thiazole ring facilitates a rearrangement reaction. This "ortho effect" involves the transfer of a hydrogen atom from the C5-methyl group to the ester's carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral methanol molecule (CH₃OH, 32 Da).[4] This process leads to the formation of a radical cation at m/z 125 .

-

Pathway C: Thiazole Ring Fragmentation The thiazole ring itself can undergo cleavage. Following initial ester fragmentation, the resulting ion at m/z 98 can fragment further. A characteristic pathway for thiazoles involves the cleavage of the N1-C2 and C4-C5 bonds, leading to the expulsion of acetonitrile (CH₃CN) and the formation of a fragment at m/z 57 ([C₂HS]⁺).

Caption: Proposed EI fragmentation pathways for this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.[5][6] It is ideal for analyzing polar molecules and provides a clean spectrum of the precursor ion for subsequent fragmentation experiments (MS/MS).

Predicted Fragmentation of the Protonated Molecule [M+H]⁺

For this compound, ESI in positive ion mode will readily produce the protonated molecule at m/z 158 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

-

Primary Fragmentation: Neutral Loss of Methanol The most favorable fragmentation pathway for the protonated ester is the neutral loss of methanol (CH₃OH, 32 Da). The protonated carbonyl group facilitates this elimination, leading to the formation of the same stable acylium ion observed in EI-MS at m/z 126 . This is often the base peak in the MS/MS spectrum.

-

Secondary Fragmentation: Decarbonylation Similar to the EI pathway, the acylium ion at m/z 126 can be subjected to higher collision energy, causing it to lose carbon monoxide (CO, 28 Da) and produce the fragment ion at m/z 98 .

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Methodologies

To ensure trustworthy and reproducible results, the following protocols provide a validated starting point for analysis.

General Experimental Workflow

Caption: General workflow for the mass spectrometric analysis of the target compound.

Protocol 1: Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution for GC-MS: Dilute the stock solution with methanol to a final concentration of 10-50 µg/mL.

-

Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL. The solvent should be compatible with ESI, typically 50:50 acetonitrile:water or methanol:water. To promote protonation ([M+H]⁺), add 0.1% formic acid to the final solution.[7] To preferentially form sodium adducts ([M+Na]⁺), a small amount of sodium acetate or sodium chloride can be added.[8]

Protocol 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL in split mode (e.g., 20:1).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Method: Direct infusion using a syringe pump or Liquid Chromatography (LC-MS).

-

Flow Rate (Infusion): 5-10 µL/min.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

-

Drying Gas (N₂): 8 - 10 L/min at 250 °C.

-

MS1 Scan Range: m/z 50 to 300 to identify the [M+H]⁺ precursor at m/z 158.

-

MS/MS (CID): Select m/z 158 as the precursor ion. Apply a collision energy ramp (e.g., 10-30 eV) to observe the primary (m/z 126) and secondary (m/z 98) fragment ions.

Summary of Key Spectral Data

The following table consolidates the predicted key ions for this compound.

Table 2: Predicted m/z Values and Proposed Fragment Structures

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Fragmentation Pathway |

| EI | 157 (M⁺˙) | 126 | [C₅H₄NOS]⁺ | Loss of •OCH₃ |

| 125 | [C₆H₅NOS]⁺˙ | Loss of CH₃OH (Ortho Effect) | ||

| 98 | [C₄H₄NS]⁺ | Loss of •OCH₃, then loss of CO | ||

| ESI (+) | 158 ([M+H]⁺) | 126 | [C₅H₄NOS]⁺ | Loss of CH₃OH |

| 98 | [C₄H₄NS]⁺ | Loss of CH₃OH, then loss of CO |

Conclusion

The mass spectrometric analysis of this compound yields distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. Under high-energy EI, fragmentation is extensive, driven by ester cleavage and a characteristic ortho-effect rearrangement. In contrast, soft ESI ionization followed by CID provides a more controlled fragmentation cascade, dominated by the neutral loss of methanol. Understanding these causal relationships between molecular structure and fragmentation is essential for confident compound identification and the development of robust analytical methods in research and industry. The protocols and predictive data presented herein serve as an authoritative guide for scientists working with this important class of heterocyclic molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 5. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Methyl 5-methylthiazole-4-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-methylthiazole-4-carboxylate. Designed for researchers, chemists, and formulation scientists, this document delves into the physicochemical properties of the compound, theoretical solubility principles, and practical experimental methodologies for solubility determination. While extensive quantitative data for this specific molecule is not widely published, this guide establishes a framework for predicting its behavior in various organic solvents and provides a robust protocol for empirical measurement.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a functional group prevalent in many biologically active molecules and pharmaceuticals.[1] The thiazole nucleus is a key building block in medicinal chemistry, found in drugs such as the anti-inflammatory Meloxicam and Vitamin B1 (Thiamine).[1][2] Understanding the solubility of this compound is paramount for its application in synthetic chemistry, drug discovery, and materials science. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the feasibility of formulation for biological screening.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [3] |

| Molecular Weight | 157.19 g/mol | [3][4] |

| Appearance | Solid | [3] |

| CAS Number | 68751-05-3 | [3] |

| Calculated LogP | 1.5 | [4] |

The molecule consists of a polar thiazole ring containing nitrogen and sulfur heteroatoms, an ester group (-COOCH₃), and a methyl group (-CH₃). The presence of both polar (ester, thiazole ring) and non-polar (methyl group) moieties suggests that its solubility will be highly dependent on the nature of the solvent. The calculated LogP value of 1.5 indicates a moderate lipophilicity, suggesting it will likely exhibit solubility in a range of organic solvents but may have limited solubility in highly non-polar or highly polar solvents like water. Indeed, related thiazole compounds are often described as soluble in alcohols and ether, but only slightly or sparingly soluble in water.[2][5][6]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester group in this compound can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the molecule limits this interaction. However, the overall polarity of these solvents should facilitate the dissolution of this moderately polar compound.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipole moments but do not have O-H or N-H bonds. They are effective at dissolving compounds with polar functional groups through dipole-dipole interactions. It is anticipated that this compound would show good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and interact primarily through weak van der Waals forces. Given the presence of the polar thiazole ring and ester group, the solubility of the target compound in highly non-polar solvents is expected to be limited.

The diagram below illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Qualitative Solubility Profile

While specific quantitative data is scarce in publicly available literature, a qualitative solubility profile can be predicted based on the properties of the molecule and related thiazole derivatives.[8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | The overall polarity aligns well. Similar thiazoles are soluble in alcohols.[5] |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Very Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective for moderately polar organic compounds. |

| Aromatic | Toluene | Sparingly Soluble | The polarity is lower than the solute, but some interaction is possible. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | Significant mismatch in polarity ("like dissolves like" principle). |

| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of non-polar groups and a LogP of 1.5 suggest low water solubility. A related compound, 4-Methyl-5-thiazole carboxaldehyde, is only slightly soluble in water.[9] |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and accurate data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a standard and trustworthy technique.[7] This protocol provides a self-validating system for determining solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

-

Accurately add a known volume of the desired solvent (e.g., 5.0 mL) to the vial.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium. The system is at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 30 minutes to let excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Analysis (HPLC Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Quantitatively dilute the filtered sample solution to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample under the same HPLC conditions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This compound is a moderately polar compound whose solubility is governed by the "like dissolves like" principle. It is predicted to be readily soluble in polar organic solvents such as alcohols and polar aprotic solvents, with limited solubility in non-polar and aqueous media. For precise applications in research and development, the quantitative experimental protocol outlined in this guide provides a reliable and scientifically sound method for determining its exact solubility in any solvent of interest. This empirical data is indispensable for accurate process design, formulation development, and successful chemical synthesis.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound AldrichCPR 68751-05-3 [sigmaaldrich.com]

- 4. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Comprehensive Technical Guide to the Reactivity of the Thiazole Ring in Methyl 5-methylthiazole-4-carboxylate

Introduction

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The thiazole nucleus is found in numerous clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefditoren.[4]

Overview of Methyl 5-methylthiazole-4-carboxylate: A Key Intermediate

This compound is a highly functionalized thiazole derivative that serves as a valuable building block in organic synthesis.[5][6][7] Its strategic substitution pattern, featuring a methyl group at the C5 position and a methyl carboxylate group at the C4 position, makes it an important precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients.[8][9][10] Understanding the reactivity of this specific thiazole derivative is crucial for researchers and drug development professionals seeking to leverage its synthetic potential.

Electronic Landscape of the Substituted Thiazole Ring

The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen atom, the polarizable sulfur atom, and the aromatic π-system. In this compound, the electronic landscape is further modulated by the substituents at the C4 and C5 positions.

-

C5-Methyl Group: The methyl group at the C5 position is an electron-donating group (EDG) through hyperconjugation, which increases the electron density of the thiazole ring, particularly at the C2 and C4 positions.

-

C4-Methyl Carboxylate Group: The methyl carboxylate group at the C4 position is an electron-withdrawing group (EWG) through resonance and inductive effects. This group deactivates the ring towards electrophilic attack and influences the acidity of adjacent protons.

The opposing electronic effects of these two substituents create a unique reactivity profile, which will be explored in the subsequent sections.

Electrophilic Aromatic Substitution

Influence of Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the thiazole ring of this compound is a result of the competing directing effects of the C5-methyl and C4-carboxylate groups.

The electron-donating methyl group at C5 directs incoming electrophiles to the ortho (C4) and para (C2) positions. However, the C4 position is already substituted.

The electron-withdrawing carboxylate group at C4 deactivates the ring towards electrophilic attack and would direct incoming electrophiles to the meta (C2) position relative to itself.

Both the activating effect of the C5-methyl group and the deactivating directing effect of the C4-carboxylate group favor electrophilic substitution at the C2 position. The C2 position is also inherently susceptible to nucleophilic attack due to the adjacent nitrogen atom, but under electrophilic conditions, it is the most likely site of reaction.

Caption: Predicted regioselectivity of electrophilic substitution.

Halogenation

Halogenation is a common electrophilic substitution reaction for thiazoles. For this compound, this reaction is expected to occur at the C2 position.

The reaction proceeds through the typical electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.[11] The stability of the intermediate carbocation is a key factor in determining the regioselectivity.

Caption: Workflow for C2-bromination of the thiazole ring.

This protocol is adapted from general procedures for the bromination of thiazole derivatives.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |

| Acetonitrile (ACN) | - | Solvent |

Nucleophilic Reactions

Nucleophilic Aromatic Substitution

The electron-rich nature of the thiazole ring generally makes it unreactive towards nucleophilic aromatic substitution unless an activating group (e.g., a good leaving group like a halogen) is present at an electron-deficient position, typically C2.

Reactions at the C2 Position via Deprotonation

The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen atom.[12] This allows for regioselective deprotonation with a strong base to form a C2-lithiated intermediate, which can then be quenched with various electrophiles.

C2-lithiation is a powerful strategy for introducing a wide range of functional groups at the C2 position of the thiazole ring. This method avoids the often harsh conditions required for electrophilic substitution.

Caption: Workflow for C2-functionalization via lithiation.

This protocol is a general procedure for the C2-lithiation of thiazoles.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde)

-

Argon or Nitrogen atmosphere

-

Dry glassware and syringe

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C.

-

Add this compound (1.0 eq) to the cooled solvent.

-

Slowly add n-Butyllithium (1.1 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzaldehyde, 1.2 eq) and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| n-Butyllithium (n-BuLi) | 1.1 | Strong base for deprotonation |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| Electrophile (e.g., Benzaldehyde) | 1.2 | Quenching agent |

Reactions of the Substituent Groups

The methyl and methyl carboxylate substituents on the thiazole ring can also undergo a variety of chemical transformations.

Transformations of the C4-Methyl Carboxylate

The ester group at C4 can be readily converted into other functional groups such as carboxylic acids, amides, and alcohols.

Base-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, a key intermediate for further derivatization.[9]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol/Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add a solution of Sodium Hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with HCl.